6-Methyl-2-[5-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)-1,3,4-oxadiazol-2-yl]quinoline
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Overview
Description
5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety, an oxadiazole ring, and a benzisoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Construction of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Assembly of the Benzisoxazole Structure: The benzisoxazole ring can be synthesized via the cyclization of o-aminophenols with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The quinoline and oxadiazole moieties can interact with biological macromolecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Quinolyl-1,3-tropolones: These compounds share the quinoline moiety and have been studied for their anti-proliferative activity.
4-Hydroxy-2-quinolones: These compounds also feature a quinoline ring and are known for their diverse biological activities.
5-(2-Hydroxyphenyl)-3-methyl-1,2,4-triazoles: These compounds have structural similarities and are used in various chemical and biological applications.
Uniqueness
5-METHYL-3-[5-(6-METHYL-2-QUINOLYL)-1,3,4-OXADIAZOL-2-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE is unique due to its combination of the quinoline, oxadiazole, and benzisoxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-methyl-3-[5-(6-methylquinolin-2-yl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole |
InChI |
InChI=1S/C20H18N4O2/c1-11-3-6-15-13(9-11)5-7-16(21-15)19-22-23-20(25-19)18-14-10-12(2)4-8-17(14)26-24-18/h3,5-7,9,12H,4,8,10H2,1-2H3 |
InChI Key |
AUIGDYHKVWDSDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C3=NN=C(O3)C4=NC5=C(C=C4)C=C(C=C5)C |
Origin of Product |
United States |
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